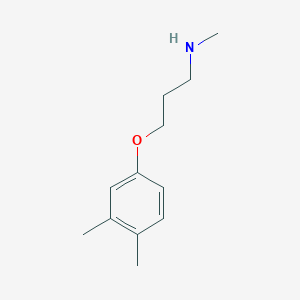

3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-5-6-12(9-11(10)2)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASCWXRCTFBENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629785 | |

| Record name | 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-36-3 | |

| Record name | 3-(3,4-Dimethylphenoxy)-N-methyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthesis pathway for 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine, a key intermediate and structural motif relevant in pharmaceutical research and development. The core of this document focuses on the Williamson ether synthesis, a classic yet highly effective method for constructing the target molecule's critical ether linkage. We will dissect the reaction mechanism, provide a detailed, self-validating experimental protocol, and analyze the causality behind critical process parameters. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted phenoxy-alkylamines.

Introduction

Chemical Identity and Significance

This compound is a secondary amine featuring a substituted aromatic ether. Its structure is of significant interest as it is analogous to compounds investigated in medicinal chemistry. For instance, it shares structural similarities with impurities of drugs like Atomoxetine, a selective norepinephrine reuptake inhibitor.[] Understanding its synthesis is crucial for impurity profiling, reference standard preparation, and the development of related novel chemical entities.

Rationale for the Selected Synthesis Pathway

Several retrosynthetic disconnections are possible for the target molecule. However, the most strategically sound approach involves the formation of the ether bond via the Williamson ether synthesis. This pathway was selected for its reliability, high potential yield, and operational simplicity.

The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[2] It involves the reaction of a phenoxide ion with a primary alkyl halide.[3][4] This choice is deliberate and grounded in fundamental organic chemistry principles:

-

Minimization of Side Reactions : The use of a primary alkyl halide (the electrophile) is critical. Secondary and tertiary alkyl halides are prone to undergo competing elimination (E2) reactions, especially in the presence of a strong base like an alkoxide, which would significantly reduce the yield of the desired ether.[2][3]

-

Nucleophile Reactivity : Phenols are readily deprotonated by common bases to form highly nucleophilic phenoxide ions, which are ideal for the SN2 reaction.[4]

-

Starting Material Availability : The required precursors, 3,4-dimethylphenol and a suitable N-methyl-3-halopropan-1-amine derivative, are readily accessible.

Alternative routes, such as the reductive amination of 3-(3,4-dimethylphenoxy)propanal, would require additional synthetic steps to prepare the aldehyde intermediate, adding complexity to the overall process.[5][6]

Retrosynthetic Analysis

The logical disconnection for this compound targets the C-O ether bond. This leads back to two commercially available or easily synthesized precursors: 3,4-dimethylphenol and 3-chloro-N-methylpropan-1-amine.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: Williamson Ether Synthesis

Reaction Principle and Mechanism

The synthesis proceeds in two conceptual steps within a one-pot reaction. First, a strong base deprotonates the hydroxyl group of 3,4-dimethylphenol to generate the corresponding sodium phenoxide. This phenoxide anion is a potent nucleophile. In the second step, this nucleophile attacks the electrophilic carbon of 3-chloro-N-methylpropan-1-amine, displacing the chloride leaving group in a classic SN2 fashion to form the desired ether linkage.[2][4][7]

Caption: Workflow for the Williamson ether synthesis.

Key Starting Materials and Reagents

| Compound | Formula | Mol. Weight | Role |

| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 g/mol | Nucleophile Precursor |

| 3-Chloro-N-methylpropan-1-amine HCl | C₄H₁₁Cl₂N | 144.04 g/mol | Electrophile |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 g/mol | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | Solvent |

Detailed Experimental Protocol

Objective: To synthesize this compound on a 50 mmol scale.

Step 1: Reagent Preparation and Phenoxide Formation

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dimethylphenol (6.11 g, 50 mmol).

-

Add N,N-Dimethylformamide (DMF, 100 mL) to dissolve the phenol.

-

Begin stirring and purge the flask with nitrogen.

-

Carefully add sodium hydroxide pellets (2.20 g, 55 mmol, 1.1 eq) to the solution. Note: An exothermic reaction may occur.

-

Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the sodium 3,4-dimethylphenoxide. The solution may become a thicker slurry.

Step 2: Nucleophilic Substitution

-

In a separate beaker, neutralize 3-chloro-N-methylpropan-1-amine hydrochloride (7.20 g, 50 mmol) by dissolving it in a minimal amount of water and adding a solution of sodium hydroxide (2.00 g in 10 mL water) until the solution is basic (pH > 12). Extract the free amine into a suitable solvent like dichloromethane, dry over Na₂SO₄, and carefully concentrate in vacuo. This free-basing step is crucial as the hydrochloride salt is not reactive.

-

Add the prepared free 3-chloro-N-methylpropan-1-amine to the phenoxide mixture at 70 °C.

-

Raise the reaction temperature to 90-100 °C and maintain for 12-18 hours.

Step 3: Reaction Monitoring and Work-up

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed.

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into 300 mL of cold water and stir.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with a 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude oil can be purified by vacuum distillation or flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol containing 1% triethylamine to afford the pure this compound as an oil.

Causality and Optimization of Parameters

-

Choice of Base : Sodium hydroxide is a cost-effective and sufficiently strong base to deprotonate the phenol (pKa ~10). Sodium hydride (NaH) could also be used for a more rapid and irreversible deprotonation, but requires more stringent anhydrous conditions.

-

Choice of Solvent : A polar aprotic solvent like DMF or DMSO is ideal for SN2 reactions.[7] These solvents solvate the cation (Na⁺) effectively, leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the reaction rate.

-

Temperature Control : The initial heating to 60-70 °C ensures complete phenoxide formation. The subsequent increase to 90-100 °C provides the necessary activation energy for the SN2 substitution without promoting significant side reactions. Higher temperatures could lead to decomposition.

-

Neutralization of Amine : The starting alkyl halide is often supplied as a hydrochloride salt to improve stability and handling.[8][9] It is imperative to convert it to the free amine before the reaction, as the ammonium salt is not electrophilic and the phenoxide would simply act as a base, not a nucleophile.

Characterization and Validation

The identity and purity of the final product should be confirmed using a suite of analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance) : Will confirm the presence of all expected protons, including the aromatic protons of the dimethylphenyl group, the methylene protons of the propyl chain, and the N-methyl group, with characteristic chemical shifts and splitting patterns.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance) : Will show distinct signals for each unique carbon atom in the molecule, confirming the overall carbon skeleton.

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : Will display characteristic peaks for the C-O-C ether stretch, C-N amine stretch, and aromatic C-H bonds.

-

MS (Mass Spectrometry) : Will show the molecular ion peak corresponding to the calculated molecular weight of the product (C₁₂H₁₉NO, 193.29 g/mol ), confirming the correct mass.

Alternative Synthesis Approaches

While the Williamson ether synthesis is preferred, it is valuable to consider other strategies.

-

Reductive Amination : This would involve a two-step process starting from 3,4-dimethylphenol and 3-chloropropan-1-ol to form 3-(3,4-dimethylphenoxy)propan-1-ol. This alcohol would then be oxidized to the corresponding aldehyde, which could undergo reductive amination with methylamine and a reducing agent like sodium triacetoxyborohydride to yield the final product.[10] This route is longer but can be very effective and is a cornerstone of modern amine synthesis.

-

Direct Alkylation of Methylamine : One could first synthesize 1-(3-chloropropoxy)-3,4-dimethylbenzene and subsequently react it with an excess of methylamine. However, this approach carries a significant risk of over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salt, which would complicate purification.[11]

Safety Considerations

-

Sodium Hydroxide : Corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents : DMF is a combustible liquid and a potential teratogen. Work in a well-ventilated fume hood and avoid inhalation or skin contact.

-

Alkyl Halides : 3-chloro-N-methylpropan-1-amine is a potential irritant. Handle with care.

-

Pressure : Ensure the reaction vessel is not sealed to avoid pressure build-up upon heating.

Conclusion

The Williamson ether synthesis represents a highly efficient, scalable, and reliable method for the preparation of this compound. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as base, solvent, and temperature, researchers can achieve high yields of the desired product. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of this and related compounds.

References

- General Procedure A: Reductive amination. The Royal Society of Chemistry.

-

Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

Williamson ether synthesis (video). Khan Academy. Available at: [Link]

-

9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]

-

10.5: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. Available at: [Link]

-

3-chloro-N-methylpropan-1-amine. PubChem. Available at: [Link]

-

24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. 97145-88-5|3-Chloro-N-methylpropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 9. scbt.com [scbt.com]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine, a secondary amine with potential applications in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes foundational chemical principles, data from analogous structures, and theoretical predictions to offer a robust profile. We will delve into its chemical identity, predicted physicochemical parameters, likely synthetic pathways, and detailed methodologies for its analytical characterization. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound or related aryloxy propanamine derivatives.

Introduction and Chemical Identity

This compound belongs to the class of aryloxy propanamines, a scaffold known to exhibit a range of biological activities.[1] The structure incorporates a 3,4-dimethylphenoxy moiety linked via an ether bond to an N-methylpropan-1-amine chain. This combination of an aromatic ether and a secondary amine suggests potential interactions with biological targets and imparts specific physicochemical characteristics that are critical for its behavior in both chemical and biological systems.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 915923-36-3 | [2] |

| Molecular Formula | C₁₂H₁₉NO | [2] |

| Molecular Weight | 193.28 g/mol | [2] |

| Canonical SMILES | CNCCCOC1=CC(=C(C=C1)C)C | - |

| InChI Key | CBKXZUFRYJGKDB-UHFFFAOYSA-N | [3] |

Predicted Physicochemical Properties

Due to the absence of published experimental data for several key physicochemical properties, the following table presents values predicted by computational models and estimations based on structurally similar compounds. These values are crucial for designing experimental protocols, including dissolution studies, formulation development, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Rationale |

| Melting Point | Not available (likely a liquid or low-melting solid at STP) | Based on similar short-chain amines. |

| Boiling Point | ~270-290 °C at 760 mmHg | Estimated based on related aryloxy propanamines. |

| pKa (of the amine) | 9.5 - 10.5 | Typical range for secondary alkylamines. |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Computational prediction (e.g., XLogP3). This indicates moderate lipophilicity. |

| Aqueous Solubility | Sparingly soluble | Predicted based on LogP; solubility is expected to be pH-dependent, increasing at lower pH due to protonation of the amine. |

| Appearance | Likely a colorless to pale yellow liquid or solid | Based on general properties of similar amines.[3] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would involve the initial formation of a chloro- or bromo-functionalized propyl-dimethylphenyl ether, followed by reaction with methylamine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(3-chloropropoxy)-3,4-dimethylbenzene

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,4-dimethylphenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Add 1-bromo-3-chloropropane (1.1 eq.) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench carefully with water.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the intermediate, 1-(3-chloropropoxy)-3,4-dimethylbenzene.

Step 2: Synthesis of this compound

-

Combine 1-(3-chloropropoxy)-3,4-dimethylbenzene (1.0 eq.) with an excess of methylamine (e.g., 40% solution in water or a solution in ethanol) in a sealed pressure vessel.

-

Heat the mixture to 80-100 °C for 24-48 hours.

-

After cooling, evaporate the excess methylamine and solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

-

To isolate the amine, acidify the aqueous layer with HCl and wash with an organic solvent to remove any unreacted starting material.

-

Basify the aqueous layer with NaOH and extract the product with dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by vacuum distillation or conversion to a hydrochloride salt followed by recrystallization.

Analytical Characterization

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structure. The following section outlines the expected outcomes from standard analytical techniques.

Spectroscopic Analysis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - CAS:915923-36-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. benchchem.com [benchchem.com]

- 4. US20130053579A1 - Process for the preparation of n-methyl-o-aryloxy propanamine derivatives and pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 5. US4314081A - Arloxyphenylpropylamines - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine (CAS Number: 915923-36-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine is a substituted phenoxy-propan-amine derivative. This class of compounds is of significant interest to the pharmaceutical and neuroscience research communities due to their potential as modulators of monoamine neurotransmitter systems. Structurally, it shares a common scaffold with well-established drugs that target norepinephrine and serotonin transporters, suggesting its potential as a norepinephrine reuptake inhibitor (NRI). This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, potential applications, and safety considerations, drawing upon data from structurally related compounds to offer insights where specific information is not yet publicly available.

Chemical and Physical Properties

While experimentally determined data for this compound is limited in publicly accessible literature, its properties can be estimated based on its chemical structure and data from isomeric and analogous compounds.

| Property | Estimated Value | Source/Basis for Estimation |

| Molecular Formula | C₁₂H₁₉NO | Based on chemical structure |

| Molecular Weight | 193.29 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow oil or low-melting solid | Inferred from similar phenoxy-propan-amines |

| Boiling Point | Not available | Likely high due to molecular weight and polar functional groups |

| Melting Point | Not available | May be a low-melting solid or an oil at room temperature |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and chloroform. Limited solubility in water. | Based on the properties of similar amines and ethers[] |

| pKa | ~9.5 - 10.5 | Estimated for the secondary amine based on similar structures |

Synthesis and Manufacturing

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(3-Bromopropoxy)-3,4-dimethylbenzene

-

To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,4-dimethylphenol in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide salt.

-

Cool the mixture back to 0 °C and add 1-bromo-3-chloropropane dropwise.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, the reaction is carefully quenched with water and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel will afford the pure 1-(3-bromopropoxy)-3,4-dimethylbenzene.

Step 2: Synthesis of this compound

-

The purified 1-(3-bromopropoxy)-3,4-dimethylbenzene is dissolved in an excess of a solution of methylamine in a suitable solvent (e.g., ethanol or THF) in a sealed pressure vessel.

-

The mixture is heated to a temperature between 80-100 °C for several hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent and excess methylamine are removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any remaining starting materials and byproducts.

-

The organic layer is then dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography to yield the final product, this compound.

Potential Applications and Mechanism of Action

The primary interest in this compound lies in its potential as a therapeutic agent, particularly in the field of neuroscience.

Structural Analogy to Norepinephrine Reuptake Inhibitors (NRIs)

This compound is a structural analog of atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)[]. The core phenoxy-propan-amine scaffold is a well-established pharmacophore for interacting with the norepinephrine transporter (NET).

Caption: Relationship between the target compound, a known NRI, and its potential mechanism of action.

Potential Therapeutic Indications

Given its structural similarity to atomoxetine and other monoamine reuptake inhibitors, potential therapeutic applications for this compound could include:

-

Attention-Deficit/Hyperactivity Disorder (ADHD): By increasing norepinephrine levels in the prefrontal cortex, it may improve attention, focus, and impulse control.

-

Depression: Some NRIs have demonstrated efficacy in the treatment of major depressive disorder.

-

Neuropathic Pain: Modulation of norepinephrine signaling is a known mechanism for pain relief.

Further preclinical and clinical studies would be necessary to validate these potential applications and to fully characterize the pharmacological profile of this compound.

Safety and Handling

Specific safety and toxicology data for this compound are not available. Therefore, it should be handled with the utmost care, assuming it may be hazardous. The following precautions are recommended based on the safety profiles of structurally similar amines.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted based on the chemical structure.

¹H NMR (Proton NMR)

-

Aromatic Protons: Signals in the range of 6.5-7.2 ppm.

-

-O-CH₂- (ether methylene): A triplet around 4.0 ppm.

-

-CH₂- (propyl chain): A multiplet around 2.0 ppm.

-

-N-CH₂- (amine methylene): A triplet around 2.7 ppm.

-

-N-CH₃ (N-methyl): A singlet around 2.4 ppm.

-

Ar-CH₃ (aromatic methyls): Two singlets around 2.2 ppm.

¹³C NMR (Carbon NMR)

-

Aromatic Carbons: Signals in the region of 110-160 ppm.

-

-O-CH₂-: A signal around 70 ppm.

-

-CH₂- (propyl chain): A signal around 30 ppm.

-

-N-CH₂-: A signal around 50 ppm.

-

-N-CH₃: A signal around 35 ppm.

-

Ar-CH₃: Signals around 15-20 ppm.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): An expected peak at m/z = 193.15.

-

Major Fragmentation Pathways: Likely fragmentation would involve cleavage of the propyl chain, leading to characteristic fragment ions.

Conclusion

This compound is a promising compound for research in neuropharmacology and drug development. Its structural relationship to known norepinephrine reuptake inhibitors suggests a clear avenue for investigation into its therapeutic potential. While specific experimental data is currently sparse, this guide provides a solid foundation for researchers by outlining its probable chemical and physical properties, a viable synthetic approach, potential applications, and necessary safety precautions. Further research is warranted to fully elucidate the pharmacological profile and therapeutic utility of this molecule.

References

Sources

An In-Depth Technical Guide to the Preclinical Biological Activity Assessment of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for the systematic evaluation of the biological activity of the novel chemical entity, 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine. In the absence of existing pharmacological data, this guide proposes a structured, multi-tiered investigational roadmap. The proposed studies are designed to elucidate the compound's primary mechanism of action, off-target liabilities, and potential therapeutic utility, with a focus on its potential as a central nervous system (CNS) agent. This guide is grounded in established preclinical drug discovery principles, detailing experimental designs from initial synthesis and in vitro screening to preliminary in vivo behavioral assessments and safety pharmacology.

Introduction and Rationale

The chemical scaffold of this compound shares structural similarities with known pharmacologically active agents, particularly analogues of Atomoxetine, a selective norepinephrine reuptake inhibitor approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This structural homology provides a strong rationale for hypothesizing that the primary biological targets of this novel compound may include monoamine transporters, such as the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). Alterations in monoaminergic neurotransmission are fundamental to the pathophysiology of numerous CNS disorders, including depression, anxiety, and ADHD. Therefore, a thorough characterization of this compound's interaction with these key transporters is the logical starting point for its biological evaluation.

Furthermore, the tertiary amine structure present in the molecule suggests potential interactions with G-protein coupled receptors (GPCRs), a large and diverse family of receptors that are common targets for CNS-active drugs. This guide outlines a comprehensive screening cascade designed to test these primary hypotheses while simultaneously surveying for broader biological activities and potential safety liabilities.

Synthesis of Test Article

The initial and critical step is the synthesis of a high-purity batch of this compound to serve as the test article for all subsequent biological assays. A proposed synthetic route is outlined below, based on established methodologies for analogous phenoxypropanamine compounds.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis is the O-alkylation of 3,4-dimethylphenol with a suitable 3-carbon aminating agent, followed by methylation.

Caption: Proposed synthetic workflow for this compound.

Synthesis Protocol

-

Step 1: O-Alkylation. To a solution of 3,4-dimethylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and 1-bromo-3-chloropropane (1.2 eq).

-

Reflux the mixture for 12-18 hours, monitoring reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid K₂CO₃ and evaporate the solvent in vacuo.

-

Purify the resulting crude oil via flash column chromatography to yield the intermediate, 1-(3-chloropropoxy)-3,4-dimethylbenzene.

-

Step 2: Amination. Combine the chlorinated intermediate (1.0 eq) with an excess of methylamine (e.g., 40% solution in water or anhydrous in a suitable solvent) in a sealed pressure vessel.

-

Heat the reaction to 80-100°C for 24 hours.

-

Cool the vessel, and carefully vent any excess pressure.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Step 3: Purification and Salt Formation. Purify the final compound by flash column chromatography. For ease of handling and stability, the final product can be converted to its hydrochloride salt by treating a solution of the free base in diethyl ether with ethereal HCl.

Tier 1: Primary Target Screening and Cytotoxicity

The initial phase of biological evaluation will focus on the primary hypothesis: interaction with monoamine transporters. A concurrent assessment of general cytotoxicity is essential to ensure that any observed activity is not a result of cell death.

Monoamine Transporter Uptake Assays

These assays will determine the compound's ability to inhibit the reuptake of norepinephrine, serotonin, and dopamine. The use of a fluorescence-based kit provides a high-throughput, non-radioactive method for this initial screen.[1][2][3]

Protocol: Neurotransmitter Transporter Uptake Assay

-

Cell Plating: Seed HEK293 cells stably expressing human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT) into 96-well, black, clear-bottom plates. A typical seeding density is 40,000-60,000 cells/well. Allow cells to adhere and form a confluent monolayer overnight.[1]

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in assay buffer (e.g., HBSS with 20 mM HEPES). The final concentration range should typically span from 10 pM to 100 µM.

-

Assay Procedure:

-

Remove culture medium from the cells.

-

Add the prepared compound dilutions to the wells and incubate for 10-30 minutes at 37°C.

-

Add the fluorescent neurotransmitter mimic dye solution provided in the assay kit to all wells.

-

Immediately begin kinetic fluorescence reading on a bottom-read fluorescence plate reader, or incubate for a fixed period (e.g., 30 minutes) for an endpoint reading.

-

-

Data Analysis: Calculate the percent inhibition of neurotransmitter uptake at each compound concentration relative to vehicle control. Determine the IC₅₀ value for each transporter by fitting the data to a four-parameter logistic equation.

In Vitro Cytotoxicity Assay

The MTT assay is a standard colorimetric method to assess cell viability and will be used to determine the cytotoxic potential of the compound.[4][5][6][7]

Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed a relevant cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with the same concentration range of the test compound as used in the primary activity assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-48 hours.

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[5]

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well. Agitate the plate to ensure complete dissolution of the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) value.

Caption: Workflow for Tier 1 primary target screening and cytotoxicity assessment.

Data Presentation: Tier 1 Results

| Target/Assay | Result |

| hNET Uptake Inhibition | IC₅₀ (nM) |

| hSERT Uptake Inhibition | IC₅₀ (nM) |

| hDAT Uptake Inhibition | IC₅₀ (nM) |

| Cytotoxicity (HEK293) | CC₅₀ (µM) |

| Selectivity Index (NET) | SI = CC₅₀ / IC₅₀ (NET) |

Tier 2: Secondary Pharmacology and Preliminary Safety

If Tier 1 results indicate potent and selective activity at one or more monoamine transporters (e.g., IC₅₀ < 1 µM and a selectivity index > 100), the compound will advance to Tier 2. This stage involves broader profiling to identify off-target interactions and initial assessments of key safety liabilities.

GPCR and Ion Channel Screening

A broad panel screen is a cost-effective strategy to identify potential off-target activities early in the drug discovery process. Commercial services such as the Eurofins Discovery SafetyScreen44 or SAFETYscan47 panel provide data on interactions with a wide range of receptors, ion channels, and transporters known to be associated with adverse drug reactions.[3][8][9][10][11]

Protocol: Broad Panel Safety Screen

-

Submit the test compound to a contract research organization (e.g., Eurofins Discovery).

-

Request screening at a standard concentration (typically 10 µM) against a predefined safety panel (e.g., SafetyScreen44).

-

The panel typically includes radioligand binding assays for a diverse set of targets.

-

Data Analysis: Results are reported as percent inhibition of radioligand binding. A threshold of >50% inhibition is generally considered a "hit" and may warrant further investigation with full dose-response curves to determine IC₅₀ values.

hERG Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety liability due to its association with QT interval prolongation and the risk of Torsades de Pointes, a life-threatening cardiac arrhythmia.[12][13][14] This is a mandatory preclinical safety assessment.

Protocol: Automated Patch Clamp hERG Assay

-

Cell Culture: Use HEK293 cells stably expressing the hERG channel.

-

Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).[13]

-

Apply a specific voltage protocol to elicit hERG tail currents.

-

After establishing a stable baseline current, apply the test compound at multiple concentrations (e.g., 0.1, 1, 10 µM).

-

Data Analysis: Measure the percentage of hERG current inhibition at each concentration and calculate an IC₅₀ value.

Preliminary Genotoxicity Assessment

The bacterial reverse mutation assay, or Ames test, is a standard initial screen for mutagenic potential.[15][16][17][18][19] The in vitro micronucleus assay assesses the potential to cause chromosomal damage.[4][6][20][21][22]

Protocol: Ames Test

-

Expose several histidine-auxotrophic strains of Salmonella typhimurium (and typically a tryptophan-auxotrophic E. coli strain) to various concentrations of the test compound.[15][16]

-

Perform the assay both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver).

-

Plate the bacteria on a minimal agar medium lacking histidine.

-

Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) compared to the negative control.

Protocol: In Vitro Micronucleus Assay

-

Treat a suitable mammalian cell line (e.g., CHO or TK6 cells) with the test compound at several concentrations, with and without S9 metabolic activation.[4][21]

-

After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest, fix, and stain the cells.

-

Data Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm). A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.[4]

Tier 3: In Vivo Behavioral Pharmacology

If the compound demonstrates a promising in vitro profile (i.e., potent and selective primary activity with a clean secondary and safety profile), preliminary in vivo studies are warranted. Based on the likely mechanism of action (monoamine reuptake inhibition), initial behavioral tests will focus on models of anxiety and depression.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[5][7][23][24][25]

Protocol: Elevated Plus Maze

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Dosing: Administer the test compound (e.g., via intraperitoneal injection) to mice at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes prior to testing. Include vehicle control and a positive control (e.g., diazepam).

-

Procedure: Place each mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[5]

-

Data Acquisition: Use an automated video tracking system to record the time spent in and the number of entries into the open and closed arms.

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group, without significant changes in the total number of arm entries (a measure of general locomotor activity).

Forced Swim Test (FST) for Antidepressant Activity

The FST is a common screening tool for potential antidepressant efficacy. The test is based on the observation that animals will adopt an immobile posture after initial escape attempts when placed in an inescapable cylinder of water. Antidepressant compounds are known to reduce this immobility time.[1][2][26][27][28]

Protocol: Forced Swim Test

-

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

-

Dosing: Administer the test compound, vehicle, or a positive control (e.g., imipramine) to mice 30-60 minutes before the test.

-

Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session.[26]

-

Data Acquisition: Record the session with a video camera. Score the last 4 minutes of the test for time spent immobile. Immobility is defined as the lack of movement other than that necessary to keep the head above water.

-

Data Analysis: An antidepressant-like effect is indicated by a significant reduction in the duration of immobility compared to the vehicle-treated group.

Caption: Decision-based workflow for Tier 3 in vivo behavioral testing.

Future Directions: Pharmacokinetics and Full Safety Profile

Positive outcomes in the initial in vivo models would trigger a more extensive characterization of the compound. This includes a full pharmacokinetic (PK) profile to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[29][30][31][32] A comprehensive safety pharmacology evaluation, including cardiovascular, respiratory, and central nervous system assessments in animal models, would also be required before considering the compound for further development.

Conclusion

This technical guide presents a logical and comprehensive strategy for the initial biological characterization of this compound. By employing a tiered approach, from foundational in vitro assays to targeted in vivo models, this research plan allows for efficient data-driven decision-making. The proposed workflow will systematically elucidate the compound's mechanism of action, therapeutic potential, and key safety liabilities, providing a solid foundation for its continued development as a potential CNS therapeutic agent.

References

-

Bio-protocol. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014-08-20). [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Frontiers in Toxicology. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023-04-26). [Link]

-

Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

-

Journal of Visualized Experiments. The Mouse Forced Swim Test. [Link]

-

Microbe Online. Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022-08-10). [Link]

-

PubMed. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. [Link]

-

PubMed Central. Animal Models of Depression: Molecular Perspectives. [Link]

-

PubMed Central. Microbial Mutagenicity Assay: Ames Test. [Link]

-

Vrije Universiteit Brussel. A mouse model for depression and anxiety induced by chronic corticosterone injections. [Link]

-

SciSpace. Microbial Mutagenicity Assay: Ames Test. (2018-03-20). [Link]

-

Journal of Visualized Experiments. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019-05-13). [Link]

-

Journal of Visualized Experiments. The Forced Swim Test as a Model of Depressive-like Behavior. [Link]

-

Understanding Animal Research. Factsheet on the forced swim test. (2020-10-15). [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

-

SlideShare. hERG Assay. [Link]

-

PubMed Central. Experimental animal models for the simulation of depression and anxiety. [Link]

-

Charles River Laboratories. Ames Test. [Link]

-

Frontiers. Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. (2021-12-08). [Link]

-

ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

-

Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

-

PubMed Central. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

-

MDPI. Animal Models of Depression: What Can They Teach Us about the Human Disease?. [Link]

-

PubMed. Pharmacokinetics and its role in small molecule drug discovery research. [Link]

-

Mantell Associates. Small Molecules and their Impact in Drug Discovery. [Link]

-

U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019-09-18). [Link]

-

ResearchGate. Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro.... [Link]

-

bioRxiv. Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). (2020-07-01). [Link]

-

Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]

-

ICE Bioscience. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77. [Link]

Sources

- 1. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]

- 12. hERG Assay | PPTX [slideshare.net]

- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. criver.com [criver.com]

- 20. researchgate.net [researchgate.net]

- 21. criver.com [criver.com]

- 22. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]

- 23. protocols.io [protocols.io]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 29. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. scienceopen.com [scienceopen.com]

- 31. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]

An In-Depth Technical Guide to 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine, a substituted phenoxy-propanamine derivative. While this specific isomer is not extensively documented in publicly available literature, this guide extrapolates its core physicochemical properties based on its chemical structure and provides insights into its potential synthesis, characterization, and applications by drawing parallels with structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are exploring novel chemical entities within this class of compounds.

Introduction and Chemical Identity

This compound belongs to the family of aryloxyalkylamines, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core structure, characterized by a substituted phenoxy ring linked to a propanamine tail via an ether bond, is a versatile scaffold for interacting with various biological targets. The specific substitution pattern of two methyl groups at the 3 and 4 positions of the phenyl ring, combined with an N-methylated terminal amine, fine-tunes the molecule's steric and electronic properties, which in turn are expected to influence its pharmacokinetic and pharmacodynamic profile.

While direct experimental data for this compound is sparse, its structural analogs have been investigated for a range of applications, including as potential selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). For instance, atomoxetine, which features a related phenoxy-propanamine core, is a well-known NRI used for the treatment of ADHD.[] This guide will therefore leverage data from similar molecules to provide a robust theoretical and practical framework for working with the title compound.

Physicochemical Properties

The fundamental molecular characteristics of a compound are critical for its handling, formulation, and biological activity. The molecular formula and weight of this compound have been determined based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO | Calculated |

| Molecular Weight | 193.29 g/mol | Calculated; See PubChem for analog[2] |

| IUPAC Name | This compound | |

| CAS Number | Not available |

Note: The molecular formula and weight are consistent with isomeric compounds such as 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine.[2]

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound can be devised based on established ether synthesis and amination methodologies. A common approach is the Williamson ether synthesis followed by amination.

Overall Reaction Scheme:

A diagram illustrating the two-step synthesis of the target compound.

Step-by-Step Methodology:

Step 1: Synthesis of 1-(3-chloropropoxy)-3,4-dimethylbenzene

-

Reagents and Materials:

-

3,4-Dimethylphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-bromo-3-chloropropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure: a. To a solution of 3,4-dimethylphenol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise. b. Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide salt. c. Cool the reaction mixture back to 0 °C and add 1-bromo-3-chloropropane dropwise. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction by the slow addition of water. f. Extract the aqueous layer with ethyl acetate. g. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ether. i. Purify the crude product by flash column chromatography.

Step 2: Synthesis of this compound

-

Reagents and Materials:

-

1-(3-chloropropoxy)-3,4-dimethylbenzene

-

Aqueous methylamine (40 wt. %)

-

Ethanol

-

Dichloromethane

-

Saturated aqueous sodium chloride

-

-

Procedure: a. In a sealed pressure vessel, dissolve 1-(3-chloropropoxy)-3,4-dimethylbenzene in ethanol. b. Add an excess of aqueous methylamine. c. Heat the mixture at a high temperature (e.g., 80-100 °C) for several hours to overnight. d. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess methylamine. f. Dilute the residue with water and extract with dichloromethane. g. Wash the combined organic layers with saturated aqueous sodium chloride. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude final product. i. Purify the product via flash column chromatography or distillation under reduced pressure.

Potential Applications and Pharmacological Relevance

The aryloxyalkylamine scaffold is a privileged structure in medicinal chemistry. Based on the structures of known bioactive molecules, this compound could be investigated for several potential applications:

-

Antidepressant and Anxiolytic Agents: Many selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) share this structural motif. The specific substitution pattern on the phenyl ring can influence selectivity and potency for monoamine transporters.[3]

-

Neuropathic Pain Treatment: Compounds that modulate norepinephrine and serotonin levels are often effective in treating neuropathic pain.

-

Cardiovascular Agents: Some aryloxyalkylamines have shown activity as beta-blockers or antiarrhythmic agents.

The N-methyl group and the dimethyl substitution on the phenoxy ring are expected to increase lipophilicity, which may enhance blood-brain barrier penetration, a desirable property for centrally acting drugs.

Characterization and Analytical Methods

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the structural integrity of the molecule, including the positions of the methyl groups on the aromatic ring and the connectivity of the propanamine chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and exact mass of the compound, corroborating the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the C-O-C ether linkage and the N-H bond of the secondary amine.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound and for monitoring reaction progress.

Conclusion

This compound represents a novel chemical entity with significant potential for investigation in drug discovery programs. This technical guide has provided a foundational understanding of its chemical properties, a plausible synthetic route, and a rationale for its potential pharmacological applications based on well-established principles of medicinal chemistry and data from structurally related compounds. The methodologies and insights presented herein are intended to facilitate further research and development of this and other members of the aryloxyalkylamine class.

References

-

ChemChart. 3-(3,4-dimethoxyphenyl)propan-1-amine (14773-42-3). Available from: [Link]

-

PubChem. 3-(4,5-Dimethoxy-2-methylphenoxy)propan-1-amine. Available from: [Link]

-

PubChem. 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine. Available from: [Link]

-

Chemsrc. 1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine. Available from: [Link]

-

PubChem. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Available from: [Link]

- Google Patents. Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

-

ResearchGate. Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Available from: [Link]

- Google Patents. A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.

Sources

A Spectroscopic Guide to 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine: In-Depth Analysis and Data Interpretation

Introduction

The structural confirmation of novel chemical entities relies on the synergistic application of various analytical techniques. NMR spectroscopy provides profound insights into the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry elucidates the molecular weight and fragmentation patterns. This document serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related molecules.

The molecular structure of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Caption: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol (Predicted)

A standard NMR analysis would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For unambiguous signal assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the methyl groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H5, H6, H2 | 6.8 - 7.2 | m | 3H |

| H10 | ~4.0 | t | 2H |

| H12 | ~2.8 | t | 2H |

| H14 (N-CH₃) | ~2.5 | s | 3H |

| H7, H8 (Ar-CH₃) | ~2.2 | s | 6H |

| H11 | ~2.0 | p | 2H |

| N-H | 1.0 - 2.0 | br s | 1H |

Data Interpretation:

-

Aromatic Region (6.8 - 7.2 ppm): The three protons on the dimethylphenyl ring (H2, H5, and H6) are expected to appear in this region as a complex multiplet (m). Their exact chemical shifts and coupling patterns would depend on the electronic effects of the dimethyl and phenoxy substituents.

-

Aliphatic Chain (2.0 - 4.0 ppm): The protons of the propyl chain are deshielded to varying extents. The methylene protons adjacent to the oxygen atom (H10) would be the most deshielded, appearing as a triplet (t) around 4.0 ppm. The methylene protons adjacent to the nitrogen atom (H12) would also be deshielded, resonating as a triplet (t) around 2.8 ppm. The central methylene group (H11) would appear as a pentet (p) or multiplet around 2.0 ppm, being coupled to both H10 and H12.

-

Methyl Groups (~2.2 and ~2.5 ppm): The two methyl groups on the aromatic ring (H7 and H8) are chemically equivalent and would likely appear as a single sharp singlet (s) at approximately 2.2 ppm, integrating to six protons. The N-methyl protons (H14) would also appear as a singlet (s) around 2.5 ppm, integrating to three protons.

-

N-H Proton (1.0 - 2.0 ppm): The proton on the secondary amine is expected to be a broad singlet (br s) and its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (Ar-O) | 155 - 160 |

| C3, C4 (Ar-C) | 130 - 140 |

| C2, C5, C6 (Ar-CH) | 110 - 125 |

| C10 (O-CH₂) | 65 - 70 |

| C12 (N-CH₂) | 45 - 50 |

| C14 (N-CH₃) | 30 - 35 |

| C11 (CH₂) | 25 - 30 |

| C7, C8 (Ar-CH₃) | 15 - 20 |

Data Interpretation:

-

Aromatic Carbons (110 - 160 ppm): The aromatic carbons will resonate in the downfield region of the spectrum. The carbon atom directly attached to the oxygen (C1) will be the most deshielded. The quaternary carbons bearing the methyl groups (C3 and C4) will also be in this region. The protonated aromatic carbons (C2, C5, and C6) will appear at slightly higher fields.

-

Aliphatic Carbons (15 - 70 ppm): The aliphatic carbons will appear in the upfield region. The carbon adjacent to the electronegative oxygen (C10) will be the most deshielded among the aliphatic carbons. The carbon adjacent to the nitrogen (C12) will also be deshielded. The N-methyl carbon (C14) and the central methylene carbon (C11) will appear at higher fields. The two aromatic methyl carbons (C7 and C8) will be the most shielded carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol (Predicted)

The IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride) could be used. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| N-H Stretch | 3350 - 3310 | Weak-Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O Stretch (Aryl Ether) | 1270 - 1230 | Strong |

| C-N Stretch (Aliphatic Amine) | 1250 - 1020 | Medium |

| N-H Wag | 910 - 665 | Broad, Strong |

Data Interpretation:

-

N-H Stretch: As a secondary amine, a single, relatively weak to medium intensity band is expected in the 3350-3310 cm⁻¹ region for the N-H stretching vibration.[]

-

C-H Stretches: The aromatic C-H stretches will appear as medium intensity bands above 3000 cm⁻¹, while the aliphatic C-H stretches from the propyl and methyl groups will give rise to strong bands below 3000 cm⁻¹.

-

C=C Aromatic Stretches: The presence of the aromatic ring will be confirmed by several medium intensity bands in the 1600-1450 cm⁻¹ region.

-

C-O and C-N Stretches: A strong band corresponding to the aryl ether C-O stretch is expected around 1250 cm⁻¹. The aliphatic C-N stretching vibration will likely appear as a medium intensity band in the 1250-1020 cm⁻¹ range.[]

-

N-H Wag: A characteristic broad and strong band due to the N-H wagging vibration is expected in the 910-665 cm⁻¹ region.[]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (Predicted)

The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol . The molecular ion peak (M⁺) is expected at m/z 193.

Key Predicted Fragmentation Pathways:

A primary fragmentation pathway for aliphatic amines is the α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[3][4]

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Data Interpretation:

-

Molecular Ion (m/z 193): The molecular ion peak, corresponding to the intact molecule, should be observable.

-

α-Cleavage (m/z 58): The most significant fragmentation is expected to be the cleavage of the C11-C12 bond, resulting in a stable iminium ion [CH₂=N⁺(H)CH₃] with an m/z of 58. This is often the base peak in the mass spectra of N-methylpropylamines.

-

Loss of a Methyl Group (m/z 178): Loss of a methyl radical from the molecular ion could lead to a fragment at m/z 178.

-

Benzylic/Phenoxy Cation (m/z 121): Cleavage of the C10-O9 bond can lead to the formation of the 3,4-dimethylphenoxide radical and a propyl-N-methylaminium cation, or alternatively, cleavage of the C10-C11 bond could lead to a fragment containing the phenoxy group. A prominent peak at m/z 121 corresponding to the [CH₃C₆H₃(CH₃)O]⁺ fragment is also plausible.

Conclusion

This technical guide has provided a detailed, predicted spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive spectroscopic profile of the molecule. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings. While based on sound spectroscopic principles and data from analogous structures, experimental verification of these predictions is recommended for definitive structural confirmation.

References

-

北京欣恒研科技有限公司. This compound. Available from: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Available from: [Link]

-

Chemaxon. NMR Predictor. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805). Available from: [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

PROSPRE. 1H NMR Predictor. Available from: [Link]

-

CASPRE. 13C NMR Predictor. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Available from: [Link]

-

PubChem. 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine. Available from: [Link]

-

GSRS. N-METHYL-3-(4-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE HYDROCHLORIDE, (3R)-. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. Available from: [Link]

-

PubChem. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Available from: [Link]

-

ARKAT USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5...]. Available from: [Link]

-

PubChem. 3-(4,5-Dimethoxy-2-methylphenoxy)propan-1-amine. Available from: [Link]

-

PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

Cheminfo.org. IR spectra prediction. Available from: [Link]

-

Cheminfo.org. Predict 13C NMR spectra. Available from: [Link]

-

MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available from: [Link]

-

PubChem. 3-chloro-N-methylpropan-1-amine. Available from: [Link]

-

Cheminfo.org. Search by substructure for IR spectra and compare. Available from: [Link]

-

SpectraBase. Benzeneethanamine, N-(3-chloropropyl)-3,4-dimethoxy-N-methyl- - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

Sources

A Technical Guide to the Solubility Profile of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine for Pharmaceutical Development

Executive Summary

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. This guide provides a comprehensive technical framework for characterizing the solubility of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine, a tertiary amine of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document serves as a senior application scientist's guide to establishing a robust solubility profile from first principles. We will detail the theoretical underpinnings of solubility, provide field-proven experimental protocols for its determination, and discuss the interpretation of this critical data in the context of pharmaceutical research.

Introduction to the Compound and the Importance of Solubility

Molecular Overview of this compound

This compound belongs to the class of phenoxypropanamine derivatives. This structural class is significant in drug discovery, with members exhibiting a range of biological activities. The molecule's key features include a substituted aromatic ring, an ether linkage, and a tertiary amine group. These functional groups dictate its physicochemical properties, including its potential for ionization, hydrogen bonding, and lipophilicity, all of which are critical determinants of solubility.

The tertiary amine moiety is a weak base and is expected to be protonated at physiological pH, a factor with significant implications for its aqueous solubility and interaction with biological targets.

The Critical Role of Solubility in Drug Development

Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can render a promising compound ineffective.[1] A thorough understanding of a compound's solubility across different solvent systems is essential for:

-

Formulation Development: Enabling the creation of viable dosage forms (e.g., oral tablets, intravenous solutions).[2][3]

-

Pharmacokinetic (PK) Prediction: Solubility data is a key input for models that predict how a drug will be absorbed and distributed throughout the body.[4]

-

In Vitro Assay Reliability: Ensuring that a compound is fully dissolved in assay media is crucial for obtaining accurate biological activity data.[5][6]

-

Toxicology Studies: Proper formulation is necessary to achieve the required exposure levels in safety and toxicity assessments.

This guide provides the necessary protocols to generate the foundational data required to address these challenges.

Theoretical Framework for Solubility

Before embarking on experimental determination, a theoretical analysis of the molecule's structure can provide valuable predictions about its solubility behavior.

Molecular Structure and Physicochemical Properties

The structure of this compound dictates its fundamental properties.

Caption: Molecular structure of this compound.

Influence of pKa and pH

As a tertiary amine, the compound is a weak base. The dissociation constant (pKa) of its conjugate acid determines the extent of ionization at a given pH. The pKa of tertiary amines typically falls in the range of 9.0-11.0.[7][8] This can be predicted using computational models or determined experimentally.[9][10][11]

The relationship between pH, pKa, and the solubility (S) of a basic drug is described by the Henderson-Hasselbalch equation.[12]

-

When pH < pKa , the compound will be predominantly in its ionized (protonated) form, which is generally much more water-soluble.

-

When pH > pKa , the compound will exist primarily as the neutral free base, which is less water-soluble and more lipophilic.

Therefore, the aqueous solubility of this compound is expected to be significantly higher in acidic environments (like the stomach) than in neutral or basic environments (like the intestines).[13][14]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more sophisticated method for predicting solubility in a wide range of solvents.[15][16] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that "like dissolves like."[15] A solvent will effectively dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely.[17] HSP can be invaluable for rationally selecting solvents for synthesis, purification, and formulation.[18][19]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[2][20] The shake-flask method is the gold-standard for this determination.[21][22]

Workflow for Shake-Flask Solubility Assay

Caption: Standard workflow for the thermodynamic shake-flask solubility assay.

Detailed Experimental Protocol: Shake-Flask Method